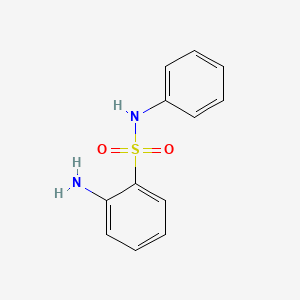

2-アミノ-N-フェニルベンゼンスルホンアミド

説明

2-Amino-N-phenyl-benzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S . It has an average mass of 248.301 Da and a monoisotopic mass of 248.061951 Da .

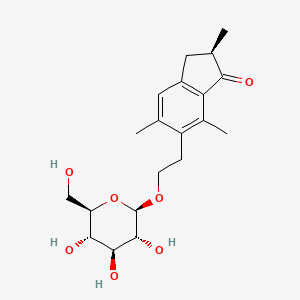

Molecular Structure Analysis

The molecular structure of 2-Amino-N-phenyl-benzenesulfonamide is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis

2-Amino-N-phenyl-benzenesulfonamide has a density of 1.4±0.1 g/cm3, a boiling point of 439.8±47.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 69.7±3.0 kJ/mol and a flash point of 219.8±29.3 °C .科学的研究の応用

抗がん剤

2-アミノ-N-フェニルベンゼンスルホンアミドを含むベンゼンスルホンアミド誘導体は、抗がん剤としての可能性について研究されています . これらの化合物は、多くの固形腫瘍で過剰発現している炭酸脱水酵素IXを阻害することが判明しています . この遺伝子を選択的に阻害することにより、これらの化合物は、新規の抗増殖剤として役立つ可能性があります .

抗菌剤

抗がん剤としての可能性に加えて、ベンゼンスルホンアミド誘導体は、その抗菌特性についても研究されています . これらの化合物が炭酸脱水酵素IXを阻害する能力は、さまざまな微生物病原体に対して効果的になる可能性があります .

酵素阻害剤

ベンゼンスルホンアミド誘導体は、炭酸脱水酵素IXに対してIC 50 10.93–25.06 nM、炭酸脱水酵素IIに対してIC 50 1.55–3.92 μMの優れた酵素阻害を示しました . これは、炭酸脱水酵素IIよりも炭酸脱水酵素IXに対して著しい選択性を示しています .

アポトーシス誘導剤

特定のベンゼンスルホンアミド誘導体は、MDA-MB-231(トリプルネガティブ乳がん細胞株)でアポトーシスを誘導することができ、アネキシンV-FITCのパーセンテージが有意に増加しました . これは、これらの化合物が、がん細胞でプログラムされた細胞死を誘導するために使用できる可能性があることを示唆しています .

細胞取り込み研究

MDA-MB-231細胞株における細胞取り込みは、3つの活性化合物を用いてHPLC法で実施されました . これは、これらの化合物が、特定の細胞を標的とする薬物送達システムで使用できる可能性があることを示唆しています .

新規化合物の合成

この研究では、新規のアリールチアゾロンベンゼンスルホンアミドの合成について説明しています . これは、2-アミノ-N-フェニルベンゼンスルホンアミドが、潜在的な治療用途を持つ新規化合物の合成の出発物質として使用できる可能性があることを示唆しています .

作用機序

Target of Action

The primary target of 2-Amino-N-phenyl-benzenesulfonamide is Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly under hypoxic conditions .

Mode of Action

2-Amino-N-phenyl-benzenesulfonamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis in tumor cells . This disruption leads to significant changes in the pH within the tumor environment .

Result of Action

The inhibition of CA IX by 2-Amino-N-phenyl-benzenesulfonamide leads to a significant decrease in tumor cell proliferation . Some derivatives of this compound have also shown to induce apoptosis in certain cancer cell lines .

Action Environment

The action of 2-Amino-N-phenyl-benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions within solid tumors can enhance the overexpression of CA IX, making these tumors more susceptible to the action of this compound .

Safety and Hazards

特性

IUPAC Name |

2-amino-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUICVITVOSIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303167 | |

| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27332-20-3 | |

| Record name | 27332-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-phenyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-phenylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

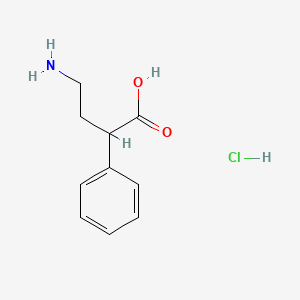

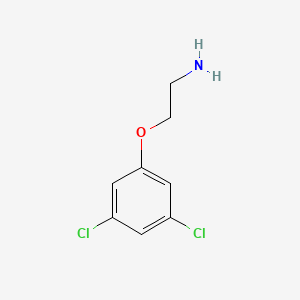

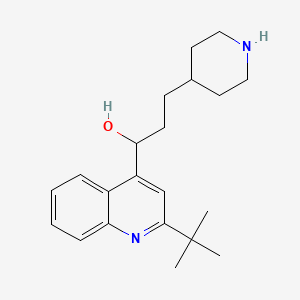

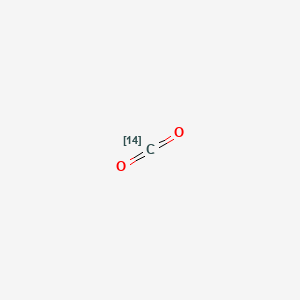

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

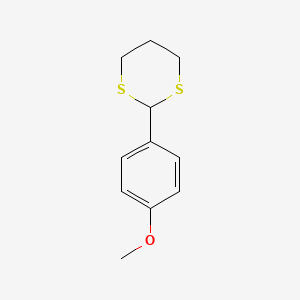

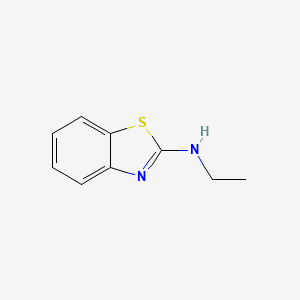

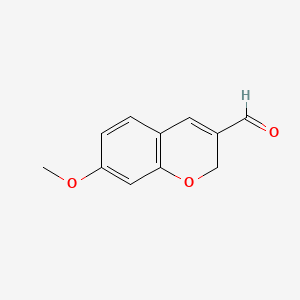

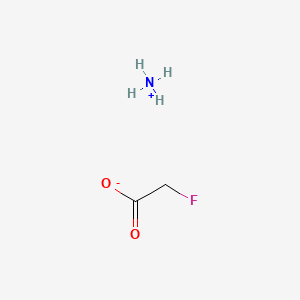

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dinaphtho[8,1,2-abc:8',1',2'-jkl]coronene](/img/structure/B1607037.png)